1-(2-Amino-3-(methylthio)phenyl)propan-2-one
Description
1-(2-Amino-3-(methylthio)phenyl)propan-2-one is a substituted propanone derivative characterized by a phenyl ring bearing an amino (-NH₂) group at position 2 and a methylthio (-SCH₃) group at position 3. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and metabolic studies.
The compound’s molecular formula is C₁₀H₁₃NOS (calculated for the target structure), with a molar mass of approximately 195.28 g/mol. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing methylthio substituent, which may facilitate participation in reductive amination or cyclization reactions.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)6-8-4-3-5-9(13-2)10(8)11/h3-5H,6,11H2,1-2H3 |
InChI Key |
KXDMRJWPFPOMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-amino-3-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
1-(2-Amino-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the methylthio group (3 vs. 4 on the phenyl ring) significantly alters metabolic pathways. For example, 1-[4-(methylthio)phenyl]propan-2-one is a phase I metabolite of 4-methylthioamphetamine (4-MTA), undergoing reduction to 1-[4-(methylthio)phenyl]propan-2-ol or degradation to 4-methylthiobenzoic acid .
- Electron Effects : The trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one enhances electrophilicity, making it a suitable substrate for reductive amination to fenfluramine, a serotonin-releasing agent .
Stability and Reactivity
- The methylthio group in 1-(3-(methylthio)phenyl)propan-2-one may undergo oxidation to sulfoxide or sulfone derivatives, altering solubility and bioactivity .
- The amino group in the target compound could participate in Schiff base formation or cyclization, as observed in imidazole-based ligands (e.g., 1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
